2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole
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Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H21N5OS2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Applications
Studies on derivatives of the mentioned compound reveal their potential as antimicrobial and antitubercular agents. For instance, Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against a spectrum of bacteria and fungi, demonstrating considerable antimicrobial properties (Patel, Kumari, & Patel, 2012). Additionally, Syed, Alagwadi Kallanagouda Ramappa, & Alegaon (2013) developed novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, showing significant antitubercular and antifungal activities (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Anticancer Research
Research into thiadiazole derivatives, including those related to the mentioned compound, has also extended into anticancer applications. For example, Kumar et al. (2014) synthesized 2, 3 disubstituted 4-thiazolidinone analogues and evaluated their antiproliferative effect on human leukemic cells, with certain compounds displaying potent activity, suggesting a potential for cancer treatment (Kumar et al., 2014).
Insecticidal Potential
Research by Fadda et al. (2017) explored the insecticidal potential of thiadiazole derivatives against the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-25-17-7-5-16(6-8-17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-4-2-3-9-20-15/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWFIFPKZPLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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